![molecular formula C7H13NO B572006 6-Oxa-1-azaspiro[3.5]nonane CAS No. 1214875-46-3](/img/structure/B572006.png)
6-Oxa-1-azaspiro[3.5]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Oxa-1-azaspiro[3.5]nonane is a chemical compound with the CAS Number: 1214875-46-3 . It has a molecular weight of 127.19 . The IUPAC name for this compound is 6-oxa-1-azaspiro[3.5]nonane .
Molecular Structure Analysis
The InChI code for 6-Oxa-1-azaspiro[3.5]nonane is 1S/C7H13NO/c1-2-7(3-4-8-7)6-9-5-1/h8H,1-6H2 . This compound contains a total of 23 bonds, including 10 non-H bonds, 1 four-membered ring, 1 six-membered ring, 1 secondary amine (aliphatic), 1 ether (aliphatic), and 1 Azetidine .Physical And Chemical Properties Analysis
6-Oxa-1-azaspiro[3.5]nonane is a liquid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Synthesis Techniques : Different strategies for synthesizing spiroaminals, including 1-oxa-6-azaspiro[4.4]nonane and related compounds, have been explored due to their significant biological activities and novel skeletons (Sinibaldi & Canet, 2008).
Chemical Transformations : Spirocyclic oxetanes, such as 2-oxa-7-azaspiro[3.5]nonane, have been converted into various compounds through oxidative cyclizations. These transformations contribute to the development of new chemical entities (Gurry, McArdle, & Aldabbagh, 2015).
Pharmaceutical Applications : Novel thia/oxa-azaspiro[3.4]octanes, with structural similarities to 6-Oxa-1-azaspiro[3.5]nonane, have been synthesized as multifunctional modules for drug discovery, highlighting the potential pharmaceutical applications of these compounds (Li, Rogers-Evans, & Carreira, 2013).
Biological Activities : The synthesis of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH) has been reported, using cores such as 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane, indicating the bioactive potential of these spirocyclic compounds (Meyers et al., 2011).
Anticancer Research : A study on the synthesis of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones and their anticancer activity reveals the potential of these compounds in cancer treatment. Some derivatives showed moderate to potent activity against various human cancer cell lines (Yang et al., 2019).
Safety and Hazards
properties
IUPAC Name |
8-oxa-1-azaspiro[3.5]nonane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-2-7(3-4-8-7)6-9-5-1/h8H,1-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLIPWBZIBAGXLT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN2)COC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90717317 |
Source
|
Record name | 6-Oxa-1-azaspiro[3.5]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90717317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Oxa-1-azaspiro[3.5]nonane | |
CAS RN |
1214875-46-3 |
Source
|
Record name | 6-Oxa-1-azaspiro[3.5]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90717317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.